molecular formula C8H7N3O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

Cat. No. B611382
Key on ui cas rn: 27314-97-2
M. Wt: 177.16 g/mol
InChI Key: WQXRHHGJEKOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953852B2

Procedure details

To a stirred mixture containing 1.000 kg (7.347 moles) of benzofuroxan and 2.237 kg (14.694 moles) of DBU was added a solution containing 618 g (14.694 moles) of cyanamide in 380 ml of acetonitrile while maintaining the temperature below 25° C. After stirring for 48 hours at 20-25° C. the reaction mixture was dilute with 6.620 liters of acetonitrile and cooled below 15° C. To the cooled mixture was added 882 g (14.694 moles) of acetic acid while maintaining the temperature below 15° C. After stirring overnight at 5-10° C. the precipitated product was collected by filtration and washed with acetonitrile (2×2 liters). The resulting solid was suspended in 2 liters of water, stirred about 30 minutes until a homogeneous suspension was obtained, and then filtered. The collected solid was resuspended in 2 liters of water, stirred for 20-30 minutes and filtered. The solid collected was dried to constant weight under vacuum at 50-55° C. to give 506.6 g of tirapazamine.
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
882 g
Type
reactant
Reaction Step Three
Quantity
6.62 L
Type
solvent
Reaction Step Four
Name
tirapazamine

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4][O:5][N+:6]=2[O-:10])[CH:2]=1.C1CC[N:19]2[C:14](=[N:15]CCC2)CC1.N#CN.C(O)(=O)C>C(#N)C>[CH:1]1[CH:9]=[CH:8][C:7]2[N+:6]([O-:10])=[N:15][C:14]([NH2:19])=[N+:4]([O-:5])[C:3]=2[CH:2]=1

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Name
Quantity
2.237 kg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
618 g
Type
reactant
Smiles
N#CN
Name
Quantity
380 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
882 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
6.62 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 48 hours at 20-25° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C
STIRRING
Type
STIRRING
Details
After stirring overnight at 5-10° C. the precipitated product
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile (2×2 liters)
STIRRING
Type
STIRRING
Details
stirred about 30 minutes until a homogeneous suspension
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred for 20-30 minutes
Duration
25 (± 5) min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid collected
CUSTOM
Type
CUSTOM
Details
was dried to constant weight under vacuum at 50-55° C.

Outcomes

Product
Details
Reaction Time
48 h
Name
tirapazamine
Type
product
Smiles
C=1C=CC2=C(C1)[N+](=C(N=[N+]2[O-])N)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 506.6 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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